molecular formula C12H14NO3+ B1606957 3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide CAS No. 32353-63-2

3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide

Cat. No.: B1606957
CAS No.: 32353-63-2
M. Wt: 220.24 g/mol
InChI Key: DZXZGQDSKCJIGE-UHFFFAOYSA-O
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Description

3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide is an organic compound that belongs to the benzoxazolium family. This compound is characterized by the presence of a benzoxazole ring substituted with a carboxyethyl group and two methyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide typically involves the reaction of 2,5-dimethylbenzoxazole with bromoacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a bromide ion.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzoxazolium ring.

    Reduction: Reduced forms of the benzoxazolium compound.

    Substitution: Substituted benzoxazolium derivatives.

Scientific Research Applications

3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes.

Comparison with Similar Compounds

    2,5-Dimethylbenzoxazole: Lacks the carboxyethyl group, resulting in different chemical properties.

    3-(2-Carboxyethyl)benzoxazolium chloride: Similar structure but with a chloride ion instead of bromide.

    2-Methylbenzoxazolium bromide: Contains only one methyl group, leading to variations in reactivity.

Uniqueness: 3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide is unique due to the presence of both carboxyethyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it particularly useful in specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(2,5-dimethyl-1,3-benzoxazol-3-ium-3-yl)propanoic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3.BrH/c1-8-3-4-11-10(7-8)13(9(2)16-11)6-5-12(14)15;/h3-4,7H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXMTZZEGBGKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=[N+]2CCC(=O)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32353-63-2
Record name Benzoxazolium, 3-(2-carboxyethyl)-2,5-dimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32353-63-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC122282
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122282
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-carboxyethyl)-2,5-dimethylbenzoxazolium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide
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3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide
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3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide
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3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide
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3-(2-Carboxyethyl)-2,5-dimethylbenzoxazolium bromide

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